Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 2-methyl substituent, a 6-oxo group, and a 4-[2-(trifluoromethyl)phenyl] moiety. This compound belongs to the dihydropyridone family, which is widely utilized as intermediates in synthesizing bioactive alkaloids and pharmaceuticals .
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-8-13(14(21)22-2)10(7-12(20)19-8)9-5-3-4-6-11(9)15(16,17)18/h3-6,10H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXSNNSHDVEEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing advanced catalytic systems to ensure high yield and purity. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structure : Replaces the 2-(trifluoromethyl)phenyl group with a phenyl ring and introduces a pyridinylethenyl substituent at position 2.
- Key Features: The pyridinylethenyl group adopts a cis conformation stabilized by an intramolecular N–H⋯N hydrogen bond, forming a seven-membered ring . Crystal packing involves C–H⋯O hydrogen bonds and C–H⋯π interactions, leading to a 3D network . Crystallizes in a monoclinic P21/c space group with unit cell parameters: a = 5.5746 Å, b = 16.4083 Å, c = 18.0930 Å, β = 96.5018° .
- Applications : Serves as a precursor for alkaloid synthesis due to its rigid bicyclic framework .
b) Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structure : Contains a thiophene substituent at position 5 and a tosyl group at position 1.
- Key Features :
c) Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Structure : Ethyl ester analog of the target compound.
- Key Features: Molecular formula: C₁₆H₁₆F₃NO₃; CAS 478261-52-8 . Similar bioactivity profile to the methyl ester, but the ethyl group may improve lipophilicity and membrane permeability .
Functional Group Modifications
a) N-(6-Fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
- Structure : Replaces the methyl ester with a carboxamide group linked to an indazole moiety.
- Molecular weight: 432.37 g/mol; stored at 2–8°C for stability .
b) Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structure : Features a trifluoromethyl group at position 2 instead of position 3.
- Key Features: Melting point: 128–130°C; density: 1.351 g/cm³ .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound belonging to the tetrahydropyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16F3NO3
- Molecular Weight : 327.3 g/mol
- CAS Number : 478261-52-8
Overview of Biological Activity
Tetrahydropyridines are known for their pharmacological significance, often acting as precursors for various bioactive compounds. This compound exhibits several biological activities including:
- Antimicrobial Activity : Several studies have indicated that tetrahydropyridine derivatives possess antimicrobial properties. For instance, compounds similar to methyl 2-methyl-6-oxo derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that tetrahydropyridine derivatives can inhibit cancer cell proliferation through apoptosis induction. For example, certain derivatives demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
- Anti-inflammatory Effects : Tetrahydropyridines are also recognized for their anti-inflammatory properties. Compounds within this class have shown potential in modulating inflammatory pathways and reducing pain in preclinical models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many tetrahydropyridine derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : Some studies suggest that these compounds can interact with neurotransmitter receptors or ion channels, influencing pain perception and inflammation .
Anticancer Activity
A notable study evaluated the anticancer effects of various tetrahydropyridine derivatives against different cancer cell lines. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | SK-N-SH | 11 ± 1.3 |
| 2 | A549 | 58 ± 4.1 |
| 3 | MCF-7 | 15 ± 0.5 |
These findings highlight the potential of methyl 2-methyl-6-oxo derivatives as promising candidates for further development in cancer therapy .
Antimicrobial Efficacy
Research conducted on related tetrahydropyridine compounds showed significant antimicrobial activity:
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| A | S. pyogenes | 256 |
| B | M. catarrhalis | 256 |
These results suggest that modifications in the structure of tetrahydropyridines can enhance their antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
